molecular formula C9H18N2O B137926 2-Pyrrolidinecarboxamide,N-(1,1-dimethylethyl)-,(2S)-(9CI) CAS No. 128018-18-8

2-Pyrrolidinecarboxamide,N-(1,1-dimethylethyl)-,(2S)-(9CI)

Cat. No.: B137926
CAS No.: 128018-18-8
M. Wt: 170.25 g/mol
InChI Key: BNUUSRSYNZFTBX-ZETCQYMHSA-N
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Description

2-Pyrrolidinecarboxamide,N-(1,1-dimethylethyl)-,(2S)-(9CI) is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-Pyrrolidinecarboxamide,N-(1,1-dimethylethyl)-,(2S)-(9CI) involves several synthetic routes and reaction conditions. One common method includes the reaction of pyrrolidine with tert-butyl isocyanate under controlled conditions to yield the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Pyrrolidinecarboxamide,N-(1,1-dimethylethyl)-,(2S)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Pyrrolidinecarboxamide,N-(1,1-dimethylethyl)-,(2S)-(9CI) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of biological processes and pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarboxamide,N-(1,1-dimethylethyl)-,(2S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

2-Pyrrolidinecarboxamide,N-(1,1-dimethylethyl)-,(2S)-(9CI) can be compared with other similar compounds, such as:

    2-Pyrrolidinecarboxamide, N-(1,1-dimethylethyl)-: This compound lacks the stereochemistry specified by the (2S)- designation.

    N-tert-Butyl-2-pyrrolidinecarboxamide: Similar in structure but may have different stereochemistry or functional groups.

The uniqueness of 2-Pyrrolidinecarboxamide,N-(1,1-dimethylethyl)-,(2S)-(9CI) lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(2S)-N-tert-butylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUUSRSYNZFTBX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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